molecular formula C17H20N2O3S B2972133 4-{[1-(3,4-dimethylbenzenesulfonyl)pyrrolidin-3-yl]oxy}pyridine CAS No. 1950977-07-7

4-{[1-(3,4-dimethylbenzenesulfonyl)pyrrolidin-3-yl]oxy}pyridine

Cat. No.: B2972133
CAS No.: 1950977-07-7
M. Wt: 332.42
InChI Key: KZTMTZDSFATRAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[1-(3,4-Dimethylbenzenesulfonyl)pyrrolidin-3-yl]oxy}pyridine is a pyridine derivative featuring a pyrrolidine ring linked via an ether bond at the 4-position of the pyridine. The pyrrolidine moiety is further substituted with a 3,4-dimethylbenzenesulfonyl group.

Properties

IUPAC Name

4-[1-(3,4-dimethylphenyl)sulfonylpyrrolidin-3-yl]oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-13-3-4-17(11-14(13)2)23(20,21)19-10-7-16(12-19)22-15-5-8-18-9-6-15/h3-6,8-9,11,16H,7,10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZTMTZDSFATRAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)OC3=CC=NC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(3,4-dimethylbenzenesulfonyl)pyrrolidin-3-yl]oxy}pyridine typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(3,4-dimethylbenzenesulfonyl)pyrrolidin-3-yl]oxy}pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the removal of the sulfonyl group.

Scientific Research Applications

4-{[1-(3,4-dimethylbenzenesulfonyl)pyrrolidin-3-yl]oxy}pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[1-(3,4-dimethylbenzenesulfonyl)pyrrolidin-3-yl]oxy}pyridine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, while the pyridine and pyrrolidine rings can enhance binding affinity through hydrophobic interactions and hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues in Pyrrolidine-Pyridine Derivatives

A. 3-Benzoyl-5-(3,4-dimethoxyphenyl)-pyrrolo[2,3-b]pyridine
  • Structure : Contains a pyrrolo[2,3-b]pyridine core with benzoyl and dimethoxyphenyl substituents.
  • Key Differences: Lacks the sulfonamide group present in the target compound.
  • Synthesis : Utilizes Pd-catalyzed cross-coupling (e.g., with 3,4-dimethoxyphenylboronic acid), suggesting that the target compound might employ similar coupling strategies for sulfonyl group introduction .
B. 4-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloro-3-(dimethoxymethyl)pyridine
  • Structure : Features a pyrrolidine with a silyl-protected hydroxymethyl group and a chloro-dimethoxymethylpyridine core.
  • Key Differences :
    • The tert-butyldimethylsilyl (TBS) group increases lipophilicity, whereas the target compound’s sulfonyl group enhances polarity.
    • Molecular weight (415.04 g/mol) is comparable, but the TBS group may reduce aqueous solubility compared to the sulfonamide .
C. Silyloxy-Substituted Pyrrolidines
  • Examples : (3S,4S)-3,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]pyrrolidine.
  • Key Differences :
    • Bulky silyl groups dominate steric and electronic properties, reducing hydrogen-bonding capacity. This contrasts with the target compound’s sulfonamide, which can engage in stronger polar interactions .

Molecular Properties and Bioavailability Predictors

Evidence from Veber et al. (2002) highlights critical parameters for oral bioavailability:

  • Rotatable Bonds: ≤10 recommended.
  • Polar Surface Area (PSA) : ≤140 Ų ideal. The sulfonyl group (PSA ~60 Ų) and ether oxygen (PSA ~20 Ų) suggest moderate PSA, likely within acceptable limits .
  • This approaches the traditional 500 g/mol cutoff but aligns with Veber’s findings that MW alone is less critical than rotatable bonds and PSA .
Table 1: Comparative Molecular Properties
Compound Key Substituents MW (g/mol) Rotatable Bonds* PSA* (Ų)
Target Compound 3,4-Dimethylbenzenesulfonyl ~400–450 ~5–7 ~80–100
3-Benzoyl-5-(3,4-dimethoxyphenyl)-pyrrolo[2,3-b]pyridine Benzoyl, dimethoxyphenyl ~350–400 ~8–10 ~100–120
HB279-1 (TBS-protected) TBS, chloro, dimethoxymethyl 415.04 ~6–8 ~70–90

*Estimated based on structural analogs and Veber’s criteria .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.